

Molecular formula (C₇H₈O₂) and weight of 2-Acetyl-5-methylfuran

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Compound of Interest

Compound Name: 2-Acetyl-5-methylfuran

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2-Acetyl-5-methylfuran: A Technical Overview for Researchers

An In-depth Guide to the Synthesis, Analysis, and Biological Significance of a Key Furan Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-5-methylfuran (C₇H₈O₂) is a furan derivative with significant relevance in the flavor and fragrance industries. Beyond its sensory properties, its structural similarity to other furan compounds that exhibit toxicological and genotoxic effects necessitates a thorough understanding of its chemical and biological characteristics. This technical guide provides a comprehensive overview of **2-Acetyl-5-methylfuran**, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its metabolic activation and potential genotoxicity. This document is intended to serve as a valuable resource for researchers in organic chemistry, toxicology, and drug development.

Physicochemical Properties

2-Acetyl-5-methylfuran is a yellow-orange liquid with a distinct nutty and caramel-like aroma. [1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C7H8O2	[2]
Molecular Weight	124.14 g/mol	[2]
CAS Number	1193-79-9	[3]
Boiling Point	100-101 °C at 25 mmHg	[2]
Density	1.065-1.074 g/cm³	[2]
Refractive Index	1.511-1.517	[2]
Solubility	Slightly soluble in water	[2]

Synthesis of 2-Acetyl-5-methylfuran

The most common laboratory synthesis of **2-Acetyl-5-methylfuran** is achieved through the Friedel-Crafts acylation of 2-methylfuran with acetic anhydride, often using a Lewis acid catalyst such as zinc chloride or phosphoric acid.[\[4\]](#)[\[5\]](#)

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established synthetic procedures.[\[4\]](#)[\[5\]](#)

Materials:

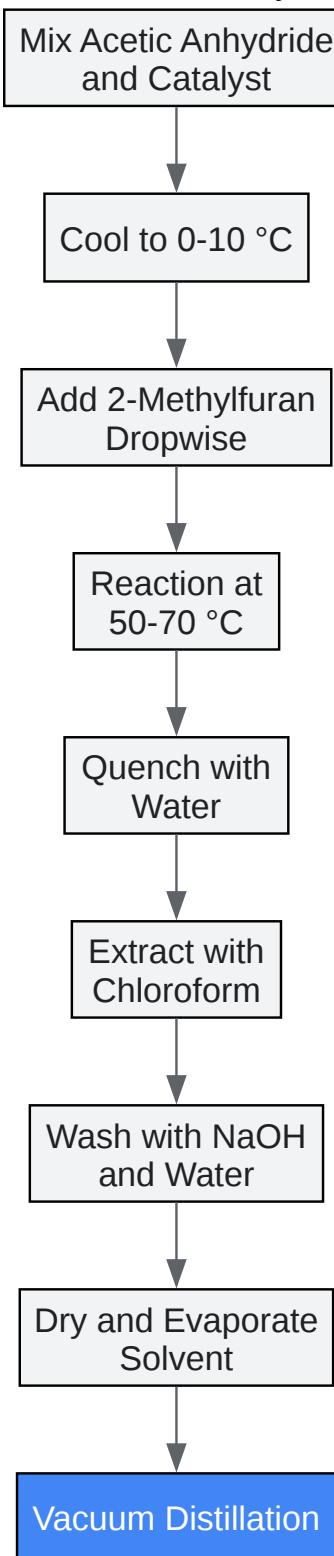
- 2-Methylfuran
- Acetic anhydride
- Zinc chloride (anhydrous) or 85% Phosphoric acid
- Chloroform
- 30% Sodium hydroxide solution
- Distilled water
- Ice bath

- Stirring apparatus
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- In a flask equipped with a stirrer and a dropping funnel, add acetic anhydride and the catalyst (e.g., 1.2g of 85% phosphoric acid per 0.12 mol of acetic anhydride).[5]
- Cool the mixture in an ice bath to 0-10 °C.
- Slowly add 2-methylfuran dropwise to the stirred mixture, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 5 hours.[5]
- Cool the reaction mixture to room temperature and add 200 mL of water. Stir for 30 minutes. [5]
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 100 mL portions of chloroform.[5]
- Combine the organic layers and wash with a 30% sodium hydroxide solution until the pH of the aqueous layer is approximately 6.5.[5]
- Wash the organic layer with distilled water until neutral.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent using a rotary evaporator.
- Purify the crude product by vacuum distillation to obtain **2-Acetyl-5-methylfuran**.

Synthesis Workflow of 2-Acetyl-5-methylfuran

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Synthesis Workflow

Analytical Characterization

The identity and purity of synthesized **2-Acetyl-5-methylfuran** can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR are essential for structural elucidation.

Sample Preparation:

- Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to an NMR tube.

Data Acquisition (¹H NMR):

- Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
- Expected chemical shifts (δ) in ppm: The spectrum will show characteristic peaks for the methyl protons, the furan ring protons, and the acetyl group protons.[\[6\]](#)

Data Acquisition (¹³C NMR):

- Acquire the spectrum on the same instrument.
- Expected chemical shifts (δ) in ppm: The spectrum will show distinct signals for each carbon atom in the molecule.[\[7\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the compound and confirm its molecular weight.

Sample Preparation:

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

GC-MS Protocol (adapted from[8]):

- GC Column: HP-5MS (or equivalent)
- Injection Mode: Split
- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 250 °C
 - Hold at 250 °C for 5 minutes
- Carrier Gas: Helium
- MS Detector: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 35-350

The resulting chromatogram should show a single major peak, and the mass spectrum of this peak will correspond to the molecular ion and fragmentation pattern of **2-Acetyl-5-methylfuran**.[9][10]

Biological Significance and Potential Toxicity

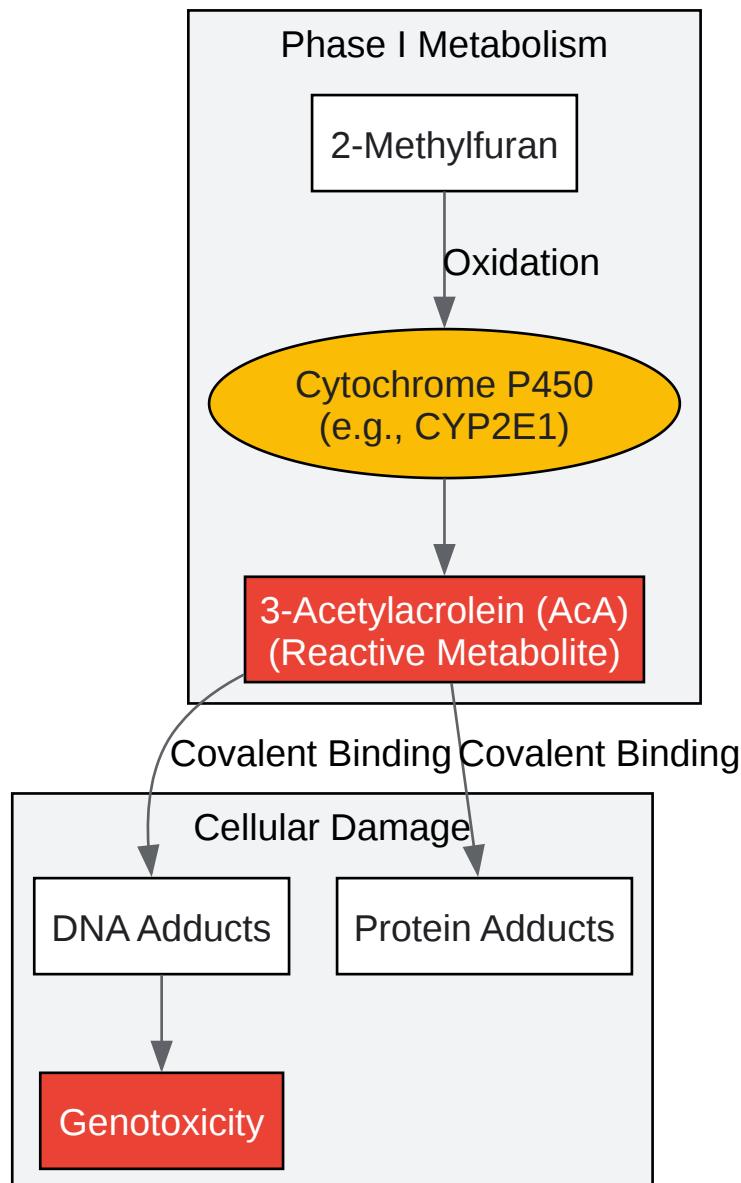
2-Acetyl-5-methylfuran is used as a flavoring agent in food.[2] However, concerns about the safety of furan derivatives have been raised due to their potential for metabolic activation to reactive species that can cause toxicity and genotoxicity.[2]

Metabolic Activation Pathway

The toxicity of many furan compounds is linked to their metabolic activation by cytochrome P450 enzymes in the liver. For 2-methylfuran, a closely related compound, this activation leads to the formation of the reactive α,β -unsaturated dicarbonyl compound, 3-acetylacrolein (AcA).

[11] This reactive metabolite can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage and genotoxicity.[12]

Metabolic Activation of 2-Methylfuran



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Metabolic Activation Pathway

Genotoxicity Assessment

The potential of **2-Acetyl-5-methylfuran** to cause genetic damage can be evaluated using a battery of in vitro and in vivo genotoxicity assays. Protocols for related furan compounds are well-established.

Experimental Protocol: Comet Assay (Alkaline Single-Cell Gel Electrophoresis) (adapted from[13])

This assay detects DNA strand breaks in individual cells.

Materials:

- Test cells (e.g., isolated splenocytes or hepatocytes)
- Low melting point agarose (LMA)
- Normal melting point agarose (NMA)
- Lysis solution (high salt, EDTA, Triton X-100)
- Alkaline electrophoresis buffer (NaOH, EDTA)
- Neutralization buffer (Tris-HCl)
- DNA stain (e.g., SYBR Green)
- Microscope slides
- Electrophoresis tank

Procedure:

- Expose the cells to various concentrations of **2-Acetyl-5-methylfuran** for a defined period.
- Embed the cells in LMA on a microscope slide pre-coated with NMA.
- Lyse the cells by immersing the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
- Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

- Apply an electric field to allow the fragmented DNA to migrate out of the nucleus, forming a "comet" shape.
- Neutralize and stain the DNA.
- Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software.

Experimental Protocol: In Vivo Micronucleus Assay (adapted from[\[14\]](#))

This assay detects chromosome damage in proliferating cells.

Materials:

- Test animals (e.g., mice)
- **2-Acetyl-5-methylfuran** formulation for oral gavage (e.g., in corn oil)
- Mitogen (for ex vivo stimulation of splenocytes, e.g., concanavalin A)
- Cytochalasin B (to block cytokinesis)
- Cell culture medium and supplements
- Microscope slides
- Staining solution (e.g., Giemsa)

Procedure:

- Administer **2-Acetyl-5-methylfuran** to the animals daily for a specified duration (e.g., 4 weeks).
- Isolate splenocytes from the treated and control animals.
- Culture the splenocytes in the presence of a mitogen to stimulate cell division.
- Add cytochalasin B to the cultures to arrest cells at the binucleated stage.

- Harvest the cells, prepare slides, and stain.
- Score the frequency of micronuclei in binucleated cells under a microscope. An increase in micronuclei frequency in treated animals compared to controls indicates chromosomal damage.

Conclusion

2-Acetyl-5-methylfuran is a compound of interest due to its widespread use in the flavor industry and its potential toxicological implications as a furan derivative. This guide provides foundational knowledge and detailed experimental protocols to aid researchers in the synthesis, characterization, and biological evaluation of this molecule. Further investigation into its metabolic fate and genotoxic potential is crucial for a comprehensive risk assessment and to inform the development of safer alternatives.

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